Dichlorhydrate d'alexidine

Vue d'ensemble

Description

Alexidine dihydrochloride is a bisbiguanide compound. It exhibits both antifungal and antibiofilm activity against various fungal pathogens. Additionally, it has been investigated as an anticancer agent . One of its unique features is its ability to target a mitochondrial tyrosine phosphatase called PTPMT1 , leading to mitochondrial apoptosis in mammalian cells .

Applications De Recherche Scientifique

Alexidine dihydrochloride finds applications in:

Chemistry: As a tool for studying biofilm formation and microbial interactions.

Biology: For investigating mitochondrial function and apoptosis pathways.

Medicine: Potential use in cancer therapy due to its anticancer properties.

Industry: Limited industrial applications, but its antibiofilm activity may have relevance in medical devices and surfaces.

Mécanisme D'action

Alexidine dihydrochloride’s mechanism involves targeting mitochondrial tyrosine phosphatase PTPMT1. By disrupting mitochondrial function, it induces apoptosis in mammalian cells.

Safety and Hazards

Orientations Futures

Alexidine dihydrochloride has shown promising results as a broad-spectrum antifungal drug . It has the potential to be developed as a pan-antifungal, antibiofilm drug . Future studies will focus on the mechanism of action of Alexidine dihydrochloride at a molecular level and evaluate its feasibility as a pan-antifungal drug to combat infections in different clinical settings .

Analyse Biochimique

Biochemical Properties

Alexidine dihydrochloride interacts with various biomolecules, playing a significant role in biochemical reactions. It has been found to bind to lipopolysaccharide (LPS) and lipoteichoic acid (LTA), components of bacterial cell walls . Alexidine dihydrochloride has a higher affinity for both compounds compared to similar substances . It also exhibits antifungal properties against Candida albicans, potentially by interacting with cell surface hydrophobicity, adhesion, and yeast to hyphae transition .

Cellular Effects

Alexidine dihydrochloride has profound effects on various types of cells and cellular processes. It has been found to cause mitochondrial apoptosis in mammalian cells . In addition, it has been shown to inhibit S-LPS-induced activation of NF-κB proinflammatory transcription factor . Furthermore, it has been found to have pronounced antifungal activity, including against preformed biofilms, at concentrations lower than mammalian cell toxicity .

Molecular Mechanism

The molecular mechanism of action of Alexidine dihydrochloride involves its interaction with various biomolecules. It has been found to bind to LPS and LTA, preventing cell activation . Alexidine dihydrochloride-induced TFEB activation is realized by the direct perturbation of the mitochondrial protein PTPMT1 and the ROS-dependent MCOLN1-calcineurin pathway .

Temporal Effects in Laboratory Settings

Alexidine dihydrochloride has shown to have pronounced antifungal activity, including against preformed biofilms, at concentrations lower than mammalian cell toxicity . It has also been found to potentiate the activity of fluconazole and amphotericin B against Candida biofilms in vitro and prevented biofilm growth in vivo .

Dosage Effects in Animal Models

In animal models, Alexidine dihydrochloride has shown to be highly effective in curbing infections within two days after treatment and no recurrence was observed for up to 10 days post treatment . It was found to be highly effective, with outcomes comparable to those of the standard of care drug terbinafine .

Metabolic Pathways

Alexidine dihydrochloride is known to interact with the TFEB pathway . It has been found to induce TFEB activation through the direct perturbation of the mitochondrial protein PTPMT1 and the ROS-dependent MCOLN1-calcineurin pathway .

Transport and Distribution

While specific transporters or binding proteins for Alexidine dihydrochloride have not been identified, its ability to bind to LPS and LTA suggests that it may interact with these molecules for transport and distribution within cells .

Subcellular Localization

Alexidine dihydrochloride is known to cause mitochondrial apoptosis, suggesting its localization within the mitochondria of mammalian cells . Furthermore, it has been found to induce TFEB activation, a transcription factor generally isolated from the cytoplasm but translocated to the nucleus when activated .

Méthodes De Préparation

Industrial Production:: Information on large-scale industrial production methods for Alexidine dihydrochloride is limited. It is primarily used for research purposes.

Analyse Des Réactions Chimiques

Types of Reactions:: Alexidine dihydrochloride may undergo several chemical reactions, including:

Oxidation: Oxidative processes may modify its structure.

Reduction: Reduction reactions could lead to different derivatives.

Substitution: Substituting functional groups may alter its properties.

Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products:: The specific products resulting from these reactions would depend on the reaction conditions and the functional groups involved.

Comparaison Avec Des Composés Similaires

While Alexidine dihydrochloride is unique in its dual antifungal and antibiofilm properties, other related compounds include:

Chlorhexidine: Widely used as an antiseptic and disinfectant.

Polyhexamethylene biguanide (PHMB): Another bisbiguanide with antimicrobial properties.

Propriétés

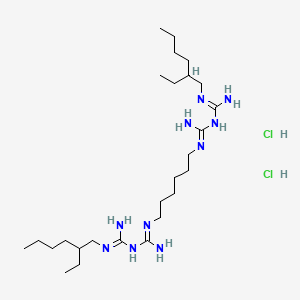

| { "Design of the Synthesis Pathway": "The synthesis of Alexidine dihydrochloride involves the condensation of 2,2'-dipyridyl with 1,6-dibromohexane followed by reduction of the resulting di(pyridin-2-yl)hexane with sodium borohydride and quaternization with hydrochloric acid.", "Starting Materials": [ "2,2'-Dipyridyl", "1,6-dibromohexane", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: Condensation of 2,2'-dipyridyl with 1,6-dibromohexane in the presence of a base to form di(pyridin-2-yl)hexane", "Step 2: Reduction of di(pyridin-2-yl)hexane with sodium borohydride to form di(pyridin-2-yl)hexane", "Step 3: Quaternization of di(pyridin-2-yl)hexane with hydrochloric acid to form Alexidine dihydrochloride" ] } | |

Numéro CAS |

1715-30-6 |

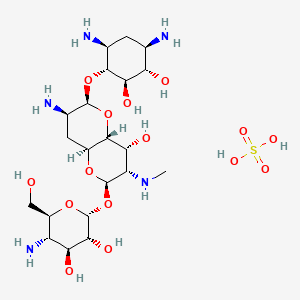

Formule moléculaire |

C26H57ClN10 |

Poids moléculaire |

545.3 g/mol |

Nom IUPAC |

1-[N'-[6-[[amino-[[N'-(2-ethylhexyl)carbamimidoyl]amino]methylidene]amino]hexyl]carbamimidoyl]-2-(2-ethylhexyl)guanidine;hydrochloride |

InChI |

InChI=1S/C26H56N10.ClH/c1-5-9-15-21(7-3)19-33-25(29)35-23(27)31-17-13-11-12-14-18-32-24(28)36-26(30)34-20-22(8-4)16-10-6-2;/h21-22H,5-20H2,1-4H3,(H5,27,29,31,33,35)(H5,28,30,32,34,36);1H |

Clé InChI |

JEPAQYCCAYFOBU-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)CN=C(N)NC(=NCCCCCCN=C(N)NC(=NCC(CC)CCCC)N)N.Cl.Cl |

SMILES canonique |

CCCCC(CC)CN=C(N)NC(=NCCCCCCN=C(N)NC(=NCC(CC)CCCC)N)N.Cl |

Apparence |

Solid powder |

Autres numéros CAS |

1715-30-6 |

Pictogrammes |

Irritant |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

22573-93-9 (Parent) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Alexidine Dihydrochloride; Alexidine 2HCl; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-azabicyclo[2.2.2]octan-3-yl)-6-oxo-5,11-dihydrobenzo[c][1]benzazepine-11-carboxamide](/img/structure/B1665153.png)